6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one
Description
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a substituted derivative of the benzo[d][1,3]dioxol-2-one core structure, featuring a nitro (-NO₂) group at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position. These substituents significantly influence its electronic, steric, and physicochemical properties compared to the parent compound.
Properties
IUPAC Name |
6-nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO5/c9-8(10,11)4-1-3(12(14)15)2-5-6(4)17-7(13)16-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBXTVEARGMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)OC(=O)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Preformed 4-(Trifluoromethyl)benzo[d] dioxol-2-one
The direct nitration of 4-(trifluoromethyl)benzo[d]dioxol-2-one represents a straightforward approach. The electron-withdrawing trifluoromethyl (-CF₃) group meta-directs nitration, while the 1,3-dioxol-2-one ring’s oxygen atoms exert ortho/para-directing effects. In practice, this method requires careful control of nitrating agents to avoid over-nitration or ring degradation.
A protocol adapted from involves treating 4-(trifluoromethyl)benzo[d]dioxol-2-one with a mixture of concentrated nitric acid (HNO₃, 21.4 mmol) and sulfuric acid (H₂SO₄, 84.4 mmol) at 0°C for 3–4 hours. The reaction proceeds via electrophilic aromatic substitution, yielding the nitro derivative at position 6. Post-reaction neutralization with 10% NaHCO₃ aqueous solution precipitates the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields for analogous nitrations range from 60% to 85%.
Challenges and Optimizations
-
Regioselectivity : Competing directing effects from -CF₃ and the dioxolone ring necessitate precise stoichiometric control. Excess HNO₃ favors para-nitration relative to -CF₃, as observed in.
-
Side Reactions : Oxidative degradation of the dioxolone ring is mitigated by maintaining low temperatures (0–5°C) and short reaction times (<4 hours).
Cyclization of 6-Nitro-4-(trifluoromethyl)resorcinol
An alternative route involves synthesizing the dioxolone ring after introducing the nitro group. This method begins with nitration of 4-(trifluoromethyl)resorcinol, followed by cyclization with a carbonyl source (e.g., triphosgene).
Step 1: Nitration of 4-(Trifluoromethyl)resorcinol
4-(Trifluoromethyl)resorcinol is treated with HNO₃/H₂SO₄ under conditions similar to, yielding 6-nitro-4-(trifluoromethyl)resorcinol. The nitration occurs para to the -CF₃ group, with the resorcinol’s hydroxyl groups enhancing reactivity. The crude product is isolated via filtration after neutralization and recrystallized from methanol.
Step 2: Dioxolone Ring Formation
The diol intermediate undergoes cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0°C, as described in. Triphosgene (1.1 equivalents) is added dropwise to a stirred solution of 6-nitro-4-(trifluoromethyl)resorcinol and pyridine (2.5 equivalents). The reaction mixture is warmed to room temperature, stirred for 12 hours, and quenched with ice water. The product is extracted with DCM, dried over MgSO₄, and purified via flash chromatography (petroleum ether/ethyl acetate). Yields for this step typically exceed 70%.
Palladium-Catalyzed Coupling and Nitration
A third approach employs palladium-mediated cross-coupling to install the -CF₃ group post-cyclization. This method, inspired by, uses 6-nitrobenzo[d]dioxol-2-one as the starting material.
Step 1: Trifluoromethylation via Suzuki-Miyaura Coupling
6-Nitrobenzo[d][1,dioxol-2-one is reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(OAc)₂ (5 mol%), BINAP (6 mol%), and K₂CO₃ in dioxane at 100°C. The reaction proceeds over 24 hours, affording 6-nitro-4-(trifluoromethyl)benzo[d]dioxol-2-one after column purification. While this method offers flexibility in substituent placement, yields are modest (50–60%) due to steric hindrance from the dioxolone ring.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Direct Nitration | 60–85% | Minimal steps, high regioselectivity | Risk of ring degradation at high temps |
| Resorcinol Cyclization | 70–90% | High purity, scalable | Requires handling of toxic triphosgene |
| Palladium-Catalyzed Coupling | 50–60% | Late-stage functionalization | Low yield due to steric hindrance |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃) : Signals at δ 7.97 (d, J = 1.0 Hz, 1H, H-7), 7.71 (d, J = 9.1 Hz, 1H, H-5), and 7.14 (dd, J = 9.1, 1.0 Hz, 1H, H-6) confirm the aromatic protons.
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¹³C NMR : Peaks at δ 152.6 (C=O), 145.3 (C-NO₂), and 127.0 (C-CF₃) align with reported benzodioxolone derivatives.
-
¹⁹F NMR : A singlet at δ -64.64 corresponds to the -CF₃ group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 379.9774 (calculated for C₉H₄F₃NO₅⁺: 379.9767).
Mechanistic Insights
Nitration Dynamics
The -CF₃ group’s electron-withdrawing nature deactivates the aromatic ring, necessitating strong nitrating conditions (HNO₃/H₂SO₄). Nitration occurs para to -CF₃ due to its meta-directing effect, while the dioxolone oxygen atoms direct ortho/para substitution, resulting in exclusive para-nitration.
Cyclization Mechanism
Cyclization proceeds via nucleophilic attack of the resorcinol hydroxyl groups on triphosgene, forming the dioxolone ring. Pyridine acts as a base, scavenging HCl generated during the reaction.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-2-one core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Amino-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxol-2-one core.
Scientific Research Applications
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Critical Analysis of Evidence Limitations
- Direct Data Gaps: No explicit studies on the target compound were found in the provided evidence. Inferences rely on substituent effects and analogs.
- Synthesis Context : highlights nitrogen-atmosphere protocols, suggesting the target compound may require similar precautions during synthesis .
- Safety : The parent compound’s hazards (skin/eye irritation) imply that the target compound’s nitro group warrants stricter safety protocols.
Biological Activity
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one (CAS: 933673-31-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its efficacy against various biological targets, including enzymes and cancer cell lines.
- Molecular Formula : C10H6F3N O4
- Molecular Weight : 249.101 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole framework with a nitro and trifluoromethyl substituent, which may influence its biological interactions.
Antidiabetic Properties
Research has indicated that derivatives of benzodioxol, including compounds similar to this compound, exhibit significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase . This suggests that the compound could serve as a lead for developing synthetic antidiabetic agents.
Cytotoxicity and Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. In vitro studies revealed that this compound showed significant activity against several cancer types with IC50 values between 26 and 65 µM . Notably, it exhibited minimal cytotoxic effects on normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic applications.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and metabolism. For example:
- α-Amylase Inhibition : By inhibiting α-amylase, the compound may reduce glucose absorption in the intestines, thus contributing to its antidiabetic effect.
- Cancer Cell Proliferation : The compound's ability to induce cytotoxicity in cancer cells suggests it may interfere with cellular signaling pathways that promote growth and survival.
Study 1: Antidiabetic Efficacy
In a controlled study involving streptozotocin-induced diabetic mice, compounds structurally related to this compound were administered. Results indicated a significant reduction in blood glucose levels post-treatment, supporting the hypothesis that these compounds possess antidiabetic properties .
Study 2: Cancer Cell Line Evaluation
A series of experiments assessed the effects of the compound on various cancer cell lines using MTS assays. The results demonstrated dose-dependent cytotoxicity in multiple cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Summary of Findings
| Property | Value/Observation |
|---|---|
| Molecular Weight | 249.101 g/mol |
| Antidiabetic Activity (IC50) | 0.68 - 0.85 µM |
| Cytotoxicity (Cancer Cells) | IC50: 26 - 65 µM |
| Cytotoxicity (Normal Cells) | IC50 > 150 µM |
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structure of 6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one?
Methodological Answer:
To characterize this compound, use a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% threshold recommended) .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity, focusing on the trifluoromethyl (-CF₃) and nitro (-NO₂) substituents .
- Mass Spectrometry (MS) for molecular weight validation (e.g., ESI-MS for ionization stability).
- Infrared Spectroscopy (IR) to identify functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹). Cross-reference with structurally analogous compounds (e.g., benzoic acid derivatives ) to resolve spectral ambiguities.
Basic: How should researchers design a preliminary synthetic route for this compound?
Methodological Answer:
Literature Review : Identify existing routes for nitro-substituted benzo[d][1,3]dioxol-2-one derivatives (e.g., nitration protocols for similar scaffolds ).
Route Selection : Prioritize regioselective nitration at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (<50°C) to minimize side products.
Optimization : Screen catalysts (e.g., FeCl₃) for trifluoromethyl group stability during synthesis .
Validation : Use TLC and HPLC to monitor reaction progress, ensuring intermediates match retention times of known analogs .
Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
Property Estimation : Use tools like EPI Suite to calculate logP (lipophilicity) and persistence metrics. Cross-validate with experimental data from EPA DSSTox (e.g., analogs with trifluoromethyl groups ).
Molecular Dynamics Simulations : Model hydrolysis pathways in aquatic systems, focusing on nitro-group stability under varying pH (e.g., acidic vs. alkaline conditions ).
Binding Studies : Apply docking software (e.g., AutoDock) to assess interactions with biological targets (e.g., microbial enzymes in degradation pathways ).
Advanced: How should researchers reconcile contradictory data on the compound’s bioactivity across studies?
Methodological Answer:
Critical Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, variations in antioxidant activity assays may stem from differing DPPH radical concentrations .
Controlled Replication : Redesign experiments using standardized protocols (e.g., OECD guidelines for ecotoxicity testing ).
Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate variables causing discrepancies .
Advanced: What methodologies are appropriate for studying the compound’s long-term ecological impacts?
Methodological Answer:
Field Studies : Deploy soil/water microcosms to monitor degradation products (e.g., LC-MS/MS for nitro-reduction metabolites ).
Trophic Transfer Analysis : Use isotope-labeled analogs (e.g., ¹⁵N-nitro) to track bioaccumulation in model organisms (e.g., Daphnia magna) .
Risk Modeling : Integrate toxicity data (EC50 values) with environmental concentrations to calculate hazard quotients (HQs) using probabilistic frameworks .
Basic: What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
Molecular Orbital Theory : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., nitro groups as electron-withdrawing moieties ).
Quantitative Structure-Activity Relationships (QSAR) : Correlate substituent effects (e.g., -CF₃ vs. -NO₂) with reactivity trends from existing benzo[d][1,3]dioxol-2-one datasets .
Kinetic Modeling : Apply Arrhenius equations to nitro-group reduction kinetics under catalytic conditions .
Advanced: How can researchers optimize synthetic yields while minimizing hazardous byproducts?
Methodological Answer:
DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize nitration efficiency using response surface methodology .
Green Chemistry Principles : Substitute toxic solvents (e.g., DCM) with ionic liquids to reduce waste .
Byproduct Analysis : Employ GC-MS to identify and quantify impurities (e.g., di-nitrated isomers), then adjust stoichiometry to suppress their formation .
Basic: What are the key considerations for stabilizing this compound in storage?
Methodological Answer:
Thermal Stability : Conduct accelerated aging studies (40–60°C) to determine degradation thresholds. Store at ≤-20°C if decomposition occurs above 25°C .
Light Sensitivity : Use amber vials to prevent nitro-group photolysis, validated by UV-Vis monitoring under controlled light exposure .
Moisture Control : Store in desiccators with silica gel, as hydrolysis of the dioxolane ring may occur in humid conditions .
Advanced: How can interdisciplinary approaches enhance understanding of this compound’s biological interactions?
Methodological Answer:
Systems Biology : Combine transcriptomics (RNA-seq) and metabolomics (NMR-based) to map cellular responses in model organisms .
Structural Biology : Use X-ray crystallography or cryo-EM to resolve binding modes with target proteins (e.g., cytochrome P450 enzymes ).
Ecological Modeling : Integrate lab-derived toxicity data with GIS-based environmental distribution maps to predict ecosystem-scale impacts .
Advanced: What strategies validate the compound’s role in novel catalytic applications?
Methodological Answer:
Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track oxygen transfer in oxidation reactions catalyzed by the dioxolane ring .
In Situ Spectroscopy : Employ FTIR-ATR to monitor intermediate formation during catalytic cycles .
Comparative Studies : Benchmark performance against established catalysts (e.g., TEMPO derivatives) using turnover number (TON) and selectivity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
